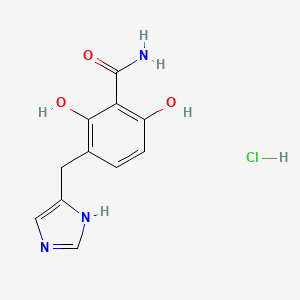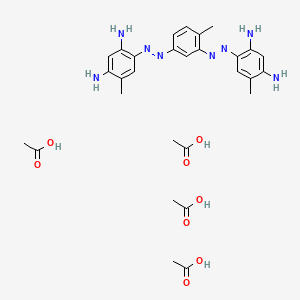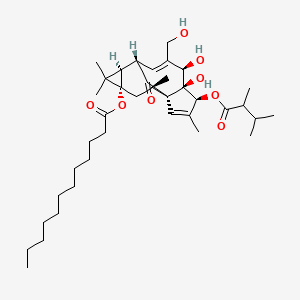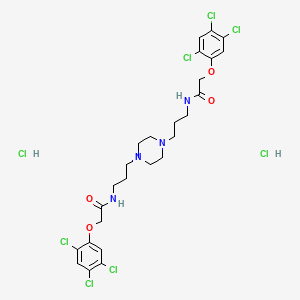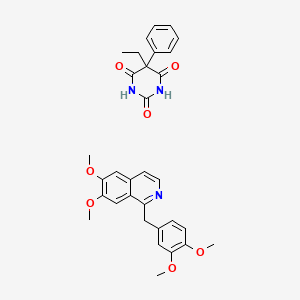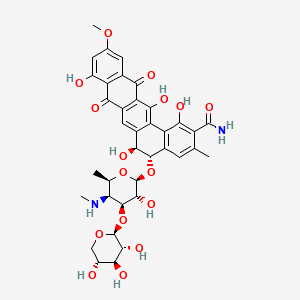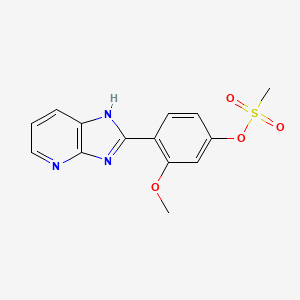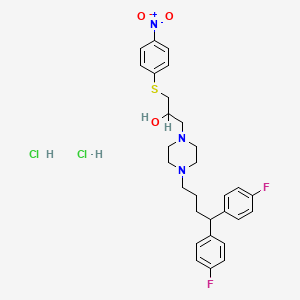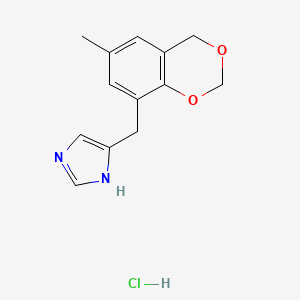
1H-Imidazole, 4-((6-methyl-4H-1,3-benzodioxin-8-yl)methyl)-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Imidazole, 4-((6-methyl-4H-1,3-benzodioxin-8-yl)methyl)-, monohydrochloride is a chemical compound with the molecular formula C13H15ClN2O2 and a molecular weight of 266.73 g/mol . This compound is characterized by the presence of an imidazole ring substituted with a benzodioxin moiety, which imparts unique chemical and physical properties.
Preparation Methods
The synthesis of 1H-Imidazole, 4-((6-methyl-4H-1,3-benzodioxin-8-yl)methyl)-, monohydrochloride typically involves multi-step organic reactions. The synthetic route may include:
Formation of the Benzodioxin Moiety: This step involves the cyclization of appropriate precursors to form the benzodioxin ring.
Substitution Reaction: The benzodioxin intermediate is then subjected to a substitution reaction with an imidazole derivative under controlled conditions.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the monohydrochloride salt.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
1H-Imidazole, 4-((6-methyl-4H-1,3-benzodioxin-8-yl)methyl)-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where substituents on the ring are replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1H-Imidazole, 4-((6-methyl-4H-1,3-benzodioxin-8-yl)methyl)-, monohydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs and treatments.
Industry: It is used in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.
Mechanism of Action
The mechanism of action of 1H-Imidazole, 4-((6-methyl-4H-1,3-benzodioxin-8-yl)methyl)-, monohydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The benzodioxin moiety may enhance the compound’s binding affinity and specificity, contributing to its overall mechanism of action.
Comparison with Similar Compounds
When compared to other similar compounds, 1H-Imidazole, 4-((6-methyl-4H-1,3-benzodioxin-8-yl)methyl)-, monohydrochloride stands out due to its unique structural features and properties. Similar compounds include:
1H-Imidazole Derivatives: Compounds with different substituents on the imidazole ring, which may exhibit varying biological and chemical properties.
Benzodioxin Derivatives: Compounds with different substituents on the benzodioxin ring, which may have different applications and activities.
The uniqueness of this compound lies in its specific combination of the imidazole and benzodioxin moieties, which imparts distinct chemical and biological properties.
Properties
CAS No. |
116795-90-5 |
|---|---|
Molecular Formula |
C13H15ClN2O2 |
Molecular Weight |
266.72 g/mol |
IUPAC Name |
5-[(6-methyl-4H-1,3-benzodioxin-8-yl)methyl]-1H-imidazole;hydrochloride |
InChI |
InChI=1S/C13H14N2O2.ClH/c1-9-2-10(4-12-5-14-7-15-12)13-11(3-9)6-16-8-17-13;/h2-3,5,7H,4,6,8H2,1H3,(H,14,15);1H |
InChI Key |
GOAYNEVLDZMYAG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1)CC3=CN=CN3)OCOC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


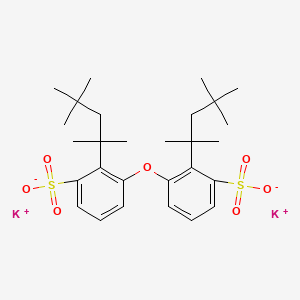
![acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-methylamino]-3-naphthalen-2-yl-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12765359.png)
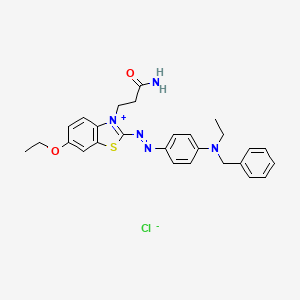
![3-[4-(3-ethylsulfonylpropyl)-1-bicyclo[2.2.2]octanyl]-4-methyl-5-[2-(trifluoromethyl)phenyl]-1,2,4-triazole;hydrochloride](/img/structure/B12765367.png)
